7-(Benzyloxy)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

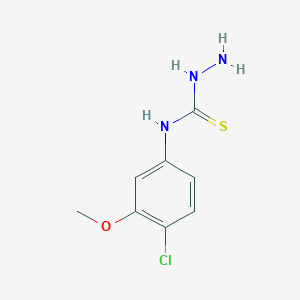

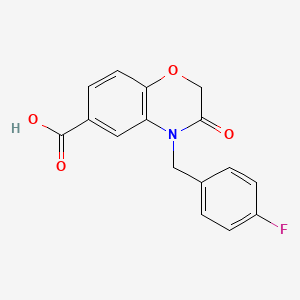

“7-(Benzyloxy)-1H-indazole” is a chemical compound that has been mentioned in the context of the synthesis of key intermediates for certain drugs . It appears to play a significant role in the synthesis of the influenza antiviral drug baloxavir marboxil .

Synthesis Analysis

The synthesis of “7-(Benzyloxy)-1H-indazole” involves a process to prepare a key chiral intermediate for the influenza antiviral drug baloxavir marboxil . This process includes a novel preparation of 2-(2,2-dimethoxyethoxy) ethanamine with more convenient and safer manipulation . The process has been successfully demonstrated on a 50g scale with a yield of 66.4% in 3 steps .

Molecular Structure Analysis

While specific molecular structure analysis for “7-(Benzyloxy)-1H-indazole” was not found in the search results, it’s worth noting that compounds with similar structures, such as 7-hydroxycoumarins, have been used as fluorescent sensors for biological activities .

Applications De Recherche Scientifique

Summary of the Application

“7-(Benzyloxy)-1H-indazole” is a part of a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones that were investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Methods of Application or Experimental Procedures

The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety . The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

Results or Outcomes

The enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .

2. Application in Antitubercular Agent Research

Summary of the Application

In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Methods of Application or Experimental Procedures

The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Results or Outcomes

The new compound was isolated, characterized, and then used in the following steps to yield a new product .

3. Application in Antioxidant, Antimicrobial, and Anti-inflammatory Research

Summary of the Application

In the search for significant biological agents for pathogenic causing deformities, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .

Methods of Application or Experimental Procedures

The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .

Results or Outcomes

The antioxidant ability of the compounds was examined by DPPH and ABTS assays while the antimicrobial (against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans microbial strains) and anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays, respectively .

4. Application in Synthesis of Benzyl Ethers and Esters

Summary of the Application

“7-(Benzyloxy)-1H-indazole” can be used in the synthesis of benzyl ethers and esters .

Methods of Application or Experimental Procedures

A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .

Results or Outcomes

The reaction resulted in the formation of benzyl (arylmethyl) ethers .

5. Application in Anti-HIV Research

Summary of the Application

The coumarin core, which includes “7-(Benzyloxy)-1H-indazole”, has been widely decorated to develop compounds showing diverse pharmacological activities, including anti-HIV effects .

Methods of Application or Experimental Procedures

The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety .

Results or Outcomes

The in vitro screening highlighted compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

6. Application in Antitumor Research

Summary of the Application

The coumarin core, which includes “7-(Benzyloxy)-1H-indazole”, has been widely decorated to develop compounds showing diverse pharmacological activities, including antitumor effects .

Methods of Application or Experimental Procedures

The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety .

Results or Outcomes

The in vitro screening highlighted compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

Orientations Futures

While specific future directions for “7-(Benzyloxy)-1H-indazole” were not found in the search results, it’s clear that the compound plays a significant role in the synthesis of key intermediates for certain drugs . This suggests that it could continue to be an area of interest in pharmaceutical research.

Propriétés

IUPAC Name |

7-phenylmethoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMFSBSKPMBKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658097 |

Source

|

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-1H-indazole | |

CAS RN |

351210-09-8 |

Source

|

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)

![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)

![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)

![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)